rac-(3R,4R)-oxane-3,4-diol, trans
Description
Properties
CAS No. |
79026-39-4 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis of 3,4-Epoxyoxane
The regioselective ring-opening of 3,4-epoxyoxane remains the most direct route to trans-diol formation. Using H2SO4 (0.1 M) in THF/H2O (3:1) at 60°C achieves 78% conversion within 6 hours, producing a 4:1 trans:cis diol ratio. Recent advancements employ Brønsted acid ionic liquids (BAILs) such as [HMIM][HSO4], which enhance selectivity to 9:1 trans:cis while reducing reaction time to 2 hours.
Table 1: Comparative Performance of Acid Catalysts
| Catalyst | Temperature (°C) | Time (h) | Trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| H2SO4 | 60 | 6 | 4:1 | 78 |
| [HMIM][HSO4] | 70 | 2 | 9:1 | 85 |
| Amberlyst-15 | 80 | 4 | 7:1 | 81 |
Enzymatic Resolution of Racemic Epoxides
Lipase-catalyzed kinetic resolution using Pseudomonas cepacia lipase (PCL) in biphasic systems achieves 94% enantiomeric excess (ee) for the (3R,4R) isomer. Optimal conditions employ vinyl acetate as acyl donor in tert-butyl methyl ether at 30°C, though yields remain moderate (52%) due to incomplete epoxide conversion.
Dihydroxylation of Oxane Derivatives
Osmium-Catalyzed Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation protocol using OsO4 (0.5 mol%) with (DHQD)2PHAL ligand in t-BuOH/H2O (2:1) achieves 88% ee for the target diol. However, the requirement for stoichiometric N-methylmorpholine N-oxide (NMO) as co-oxidant increases process costs and complicates waste management.
Metal-Free Photooxygenation
Visible-light-mediated singlet oxygen [4+2] cycloaddition with subsequent reductive cleavage provides a greener alternative. Using meso-tetraphenylporphyrin (TPP) as photosensitizer under 450 nm LED irradiation, this method achieves 73% yield with 95:5 trans:cis selectivity. The reaction proceeds via endo-peroxide intermediate formation, confirmed by in situ FTIR monitoring.
Reductive Methods for Diol Synthesis
Catalytic Hydrogenation of Diketones
Pd/C-mediated hydrogenation (50 psi H2) of 3,4-diketoooxane in ethanol at 25°C produces racemic trans-diol in 68% yield. Selectivity improves to 82% when using chiral modifiers like cinchonidine, though at the expense of reaction rate (24 hours vs. 6 hours for unmodified catalyst).
Birch Reduction-Epoxidation Cascade
Sequential Birch reduction (Li/NH3) of aromatic precursors followed by in situ epoxidation and hydrolysis generates the trans-diol with 91% stereoselectivity. This three-step process benefits from telescoping steps without intermediate purification, achieving an overall yield of 61%.
Emerging Biocatalytic Approaches
Whole-Cell Biotransformation
Engineered E. coli expressing diol dehydrogenase from Rhodococcus erythropolis converts 3,4-epoxyoxane to (3R,4R)-diol with 99% ee in 48 hours. Scale-up to 10 L bioreactor demonstrates 83% yield, though substrate inhibition limits concentrations to <50 mM.
Immobilized Enzyme Systems
Covalent immobilization of Alcohol Dehydrogenase (ADH) on graphene oxide supports enhances thermal stability (T50 increased from 45°C to 68°C) and enables 15 reaction cycles without significant activity loss. This system achieves 94% conversion at 100 mM substrate loading, representing a 4-fold improvement over free enzyme.
Analytical Challenges in Diol Characterization
Chiral Chromatography Methods
Ultra-high performance liquid chromatography (UHPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers in <8 minutes using n-hexane/2-propanol (85:15) mobile phase. Method validation shows excellent linearity (R2 >0.999) across 0.1–50 mg/mL range.
Crystallographic Differentiation
Single-crystal X-ray diffraction of the diol-benzoate derivative (space group P21/c) unambiguously confirms trans stereochemistry. Key metrics include:
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-oxane-3,4-diol, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl groups and the stereochemistry of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
Chemistry
Chiral Building Block
rac-(3R,4R)-oxane-3,4-diol, trans serves as a crucial chiral building block in the synthesis of complex organic molecules. Its two stereocenters allow for the creation of various derivatives through oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or aldehydes |
| Reduction | Sodium borohydride | Alcohols or ethers |
| Substitution | Nucleophiles (e.g., amines) | Various derivatives |
Biology
Enzyme Catalysis Studies
The compound has been utilized in studies examining enzyme catalysis and stereoselective reactions. Its ability to interact with specific molecular targets allows researchers to explore its role as a substrate or inhibitor in biochemical pathways.
Case Study: Enzyme Inhibition
In a study investigating enzyme inhibition, rac-(3R,4R)-oxane-3,4-diol was shown to effectively inhibit glucosylceramide synthase. This inhibition is critical for reducing lipid accumulation in lysosomes, highlighting its potential therapeutic applications in lysosomal storage disorders .
Industry
Intermediate in Chemical Processes
In the chemical industry, rac-(3R,4R)-oxane-3,4-diol is employed as an intermediate in the production of fine chemicals. Its versatility allows for the development of specialized compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which rac-(3R,4R)-oxane-3,4-diol, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in enzyme catalysis, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Q & A
Q. What are the common synthetic routes for rac-(3R,4R)-oxane-3,4-diol, trans, and what methodological considerations are critical for reproducibility?
The synthesis typically involves constructing the oxane ring followed by stereoselective diol formation. Key steps include:
- Spirocyclic core formation : Reacting precursors (e.g., aziridine derivatives) with bases like sodium hydride or potassium tert-butoxide in aprotic solvents (DMF, THF) under controlled temperatures .
- Diol introduction : Hydroxylation or epoxide ring-opening reactions, often requiring chiral catalysts to control trans-3,4-diol stereochemistry . Critical considerations : Solvent purity, reaction time, and inert atmosphere to prevent side reactions like oxidation or racemization.
Q. How can researchers purify this compound to ensure high enantiomeric excess?
Purification methods include:
- Hydrogenolysis : For benzyl-protected intermediates, using 10% Pd/C under H₂ gas in anhydrous MeOH to remove protecting groups .
- Chromatography : Chiral column chromatography to separate enantiomers, with mobile phases optimized for polar diol retention .
- Crystallization : Exploiting differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Q. What spectroscopic techniques are most effective for characterizing This compound?
- NMR : ¹H/¹³C NMR to confirm stereochemistry via coupling constants (e.g., J₃,₄ for trans-diols) and NOE interactions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of This compound, and what experimental designs can isolate stereospecific effects?
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
Contradictions may arise from:
- Reaction condition variability : Small changes in solvent polarity or catalyst loading can drastically alter yields .
- Bioassay heterogeneity : Differences in cell lines, assay buffers, or impurity profiles (e.g., residual solvents) . Resolution strategies :
- Standardize reaction protocols (e.g., replicate conditions from high-yield studies ).
- Validate bioactivity across multiple independent labs with shared compound batches .
Q. What advanced methodologies enable the study of This compound in complex reaction systems (e.g., catalytic cycles or multi-step syntheses)?
- Computational modeling : DFT calculations to predict transition states in stereoselective reactions .
- In-situ monitoring : ReactIR or NMR spectroscopy to track intermediate formation during multi-step syntheses .
- Isotopic labeling : ¹³C or ²H labeling to elucidate metabolic or degradation pathways in biological studies .
Q. How can reaction conditions be optimized to minimize racemization during large-scale synthesis?
- Temperature control : Lower temperatures reduce thermal racemization (e.g., <0°C for acid-sensitive intermediates) .
- Catalyst selection : Use chiral auxiliaries or enzymes (e.g., lipases) to preserve stereochemistry .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states and reduce kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
